molecular formula C10H11N3 B13555854 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine

3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine

Katalognummer: B13555854
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: LRILDBJBRPYYDM-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the use of a Sandmeyer reaction, where N-(prop-2-yn-1-ylamino)pyridines are subjected to halogenation to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Wirkmechanismus

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the presence of the prop-2-en-1-amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C10H11N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-5,7-8H,6,11H2/b4-3+

InChI-Schlüssel

LRILDBJBRPYYDM-ONEGZZNKSA-N

Isomerische SMILES

C1=CC2=NC(=CN2C=C1)/C=C/CN

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)C=CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.